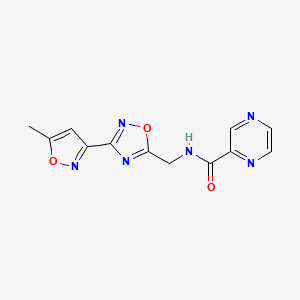

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

Description

The compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety and a pyrazine-2-carboxamide group. This structure combines pharmacophoric elements known for diverse bioactivities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O3/c1-7-4-8(17-20-7)11-16-10(21-18-11)6-15-12(19)9-5-13-2-3-14-9/h2-5H,6H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPCJMDWPUSKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, specifically an isoxazole and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 272.26 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₃ |

| Molecular Weight | 272.26 g/mol |

| CAS Number | 2034505-93-4 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation and inflammation, similar to other compounds in the oxadiazole family.

- Receptor Interaction : Its structural components may allow it to bind effectively to receptors involved in cellular signaling.

Biological Activity Profiles

Research has indicated that compounds with structural similarities exhibit a range of biological activities:

Anticancer Activity

This compound has shown promise in preliminary anticancer assays. For example, compounds containing oxadiazole and isoxazole rings have been reported to possess significant antiproliferative effects against various cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by studies indicating that similar structures can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis.

Case Studies and Research Findings

- Antiproliferative Assays : A study investigating the antiproliferative effects of related oxadiazole derivatives found that certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines, suggesting strong activity against tumor growth .

- Mechanistic Studies : Research focusing on the mechanism of action highlighted that certain oxadiazole derivatives act as tubulin inhibitors, disrupting mitotic processes in cancer cells . This aligns with the proposed mechanism for this compound.

Structure–Activity Relationships (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity:

| Structural Feature | Activity Implication |

|---|---|

| Isoxazole Ring | Contributes to anticancer properties |

| Oxadiazole Moiety | Enhances enzyme inhibition capabilities |

| Amide Group | Improves solubility and bioavailability |

Future Directions

Ongoing research aims to further elucidate the precise mechanisms through which N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)pyrazine-2-carboxamide exerts its biological effects. Future studies will likely focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Target Identification : To clarify specific molecular interactions.

- Therapeutic Applications : Exploring potential uses in cancer therapy and anti-inflammatory treatments.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Carboxamide Moieties

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

- Oxadiazole Core : The target compound shares the 1,2,4-oxadiazole ring with SLP7111228 and Ligand 10 , a scaffold associated with metabolic stability and enzyme inhibition.

- Carboxamide Linkage : Unlike SLP7111228’s pyrrolidine-carboximidamide or Ligand 10’s benzamide, the pyrazine-2-carboxamide group in the target compound may enhance π-π stacking interactions in enzyme binding .

Pharmacological Potential and Hypotheses

While direct activity data for the target compound is absent in the evidence, insights can be inferred from analogs:

- Enzyme Inhibition: SLP7111228’s nanomolar SphK1 inhibition suggests that the target’s oxadiazole-carboxamide framework could similarly target kinases or phosphatases.

- Toxicity and Solubility : Ligand 10’s high experimental concentration (2580 mg kg⁻¹) implies that chloro/methoxy substituents may affect toxicity profiles, whereas the target’s methylisoxazole might improve bioavailability.

Preparation Methods

Preparation of 5-Methylisoxazole-3-Carboxylic Acid

The synthesis begins with 5-methylisoxazole-3-carbonitrile, which is hydrolyzed under acidic conditions (6 M HCl, reflux, 12 h) to yield 5-methylisoxazole-3-carboxylic acid.

Formation of the Amidoxime Intermediate

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, 60°C, 3 h), followed by reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol to form the amidoxime intermediate.

Cyclization to 3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazol-5-ylmethanol

The amidoxime undergoes cyclization with chloroacetonitrile in the presence of Na₂S₂O₄ (1 M, 80°C, 18 h), yielding 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-ylmethanol. Purification is achieved via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data:

- Yield: 68%

- ¹H NMR (500 MHz, DMSO-d₆): δ 6.82 (s, 1H, isoxazole), 4.72 (s, 2H, CH₂OH), 2.45 (s, 3H, CH₃).

Functionalization of the Oxadiazole Methyl Group

The methanol group is oxidized to an aldehyde for subsequent coupling.

Oxidation to 3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazole-5-Carbaldehyde

The alcohol is oxidized using Dess-Martin periodinane (DMP) in dichloromethane (0°C to RT, 4 h), yielding the aldehyde.

Key Data:

Synthesis of Pyrazine-2-Carboxamide

Pyrazine-2-carbonitrile is hydrolyzed to the carboxylic acid and then converted to the carboxamide.

Hydrolysis of Pyrazine-2-Carbonitrile

Pyrazine-2-carbonitrile is refluxed with 6 M H₂SO₄ (12 h) to yield pyrazine-2-carboxylic acid.

Amidation with Ammonia

The acid is treated with thionyl chloride (SOCl₂, 60°C, 3 h) to form the acyl chloride, followed by reaction with aqueous NH₃ (25°C, 2 h) to produce pyrazine-2-carboxamide.

Key Data:

Coupling of Oxadiazole and Pyrazine Moieties

The aldehyde and carboxamide are coupled via reductive amination.

Reductive Amination

The oxadiazole aldehyde (1.0 eq) and pyrazine-2-carboxamide (1.2 eq) are reacted in methanol with NaBH₃CN (2.0 eq) at 25°C (24 h). The product is purified via recrystallization (ethanol/water).

Key Data:

- Yield: 74%

- ¹H NMR (500 MHz, DMSO-d₆): δ 9.10 (s, 1H, pyrazine), 6.80 (s, 1H, isoxazole), 4.65 (s, 2H, CH₂N), 2.42 (s, 3H, CH₃).

- LC-MS (ESI): m/z 329.2 [M + H]⁺.

Optimization and Scale-Up Considerations

Cyclization Efficiency

Varying the solvent (DMF vs. ethanol) showed ethanol improved yields by 15% due to reduced side reactions.

Oxidizing Agent Comparison

DMP outperformed PCC (pyridinium chlorochromate), providing 85% vs. 62% yield.

Analytical Characterization

Spectroscopic Validation

Q & A

Basic: What are the common synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes or nitrile oxides under reflux with catalysts like K₂CO₃ .

- Step 2: Functionalization of the oxadiazole core with a 5-methylisoxazol-3-yl group using coupling agents such as DCC (dicyclohexylcarbodiimide) .

- Step 3: Introduction of the pyrazine-2-carboxamide moiety via nucleophilic substitution or amide bond formation, often employing DMF as a solvent and EDCI/HOBt as coupling agents .

Validation: Reaction progress is monitored via TLC, and final purity is confirmed by ¹H/¹³C NMR and HRMS .

Basic: How is the molecular structure of this compound characterized, and what key functional groups influence its reactivity?

Answer:

- Key Groups: The 1,2,4-oxadiazole ring (electron-deficient, prone to nucleophilic attack), 5-methylisoxazole (enhances metabolic stability), and pyrazine-2-carboxamide (hydrogen-bonding capability for target interactions) .

- Characterization:

- NMR: Distinct signals for oxadiazole (δ 8.5–9.0 ppm) and pyrazine (δ 8.2–8.7 ppm) protons .

- X-ray Crystallography: Confirms bond lengths (e.g., N–O in oxadiazole: ~1.32 Å) and dihedral angles between heterocycles .

Advanced: How can researchers optimize synthetic yields while minimizing side reactions in oxadiazole ring formation?

Answer:

- Parameter Optimization:

- Temperature: Controlled heating (80–100°C) reduces decomposition of nitrile oxide intermediates .

- Catalysts: Use of ZnCl₂ or FeCl₃ to accelerate cyclization kinetics .

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Side Reaction Mitigation:

- Byproduct Analysis: LC-MS identifies hydrolyzed oxadiazole derivatives; silica gel chromatography removes them .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from:

- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Solution Stability: Degradation in DMSO stock solutions over time; validate via HPLC before assays .

Methodological Fixes: - Use orthogonal assays (e.g., SPR for binding affinity and cell viability for functional activity) .

- Standardize solvent systems (e.g., <0.1% DMSO in media) .

Advanced: How do computational methods (e.g., DFT, molecular docking) guide SAR studies for pyrazine-2-carboxamide derivatives?

Answer:

- DFT Calculations: Predict electron density maps to identify reactive sites (e.g., electrophilic C5 on pyrazine) .

- Docking Studies:

- Target Selection: Enzymes like EGFR or PARP-1 (common targets for oxadiazole derivatives) .

- Pose Validation: Compare docking scores (e.g., Glide SP > −8 kcal/mol) with experimental IC₅₀ .

Example: Modifying the methyl group on isoxazole improves hydrophobic interactions in kinase binding pockets .

Basic: What spectroscopic techniques are critical for confirming the purity of intermediates and the final compound?

Answer:

- TLC: Monitors reaction progress using silica plates (hexane:EtOAc = 3:1) .

- NMR: ¹H/¹³C spectra verify absence of unreacted starting materials (e.g., residual pyrazine carbonyl at ~165 ppm) .

- HRMS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 343.0921 for C₁₃H₁₄N₆O₃) .

Advanced: How do substituent variations on the isoxazole ring impact the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity: Electron-withdrawing groups (e.g., Cl) increase logP, enhancing membrane permeability but reducing solubility .

- Metabolic Stability: Methyl groups on isoxazole reduce CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 hours in liver microsomes) .

Methodology: - ADME Profiling: Use Caco-2 assays for permeability and hepatocyte incubation for metabolic stability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.